1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane
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Description
Scientific Research Applications
Cycloaddition Reactions
1-(tert-Butyldimethylsilyloxy)-3-methylenecyclohexane has been utilized in cycloaddition reactions. For instance, it's involved in Tin(IV) chloride catalyzed cycloaddition reactions between 3-ethoxycyclobutanones and allylsilanes, demonstrating the utility of allyl-tert-butyldiphenylsilane in inducing 1,5-hydride transfer to yield complex organic compounds (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Asymmetric Synthesis of Amines
The compound is also significant in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, a related class of compounds, demonstrate the versatility for the asymmetric synthesis of amines, indicating the broader utility of tert-butyl groups in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).
Palladium Catalyzed Reactions
This compound has been employed in palladium-catalyzed intra/intermolecular cascade cross-couplings, showcasing its role in forming indene analogues and spirocyclopropanated tricycles, which are crucial for synthesizing complex organic architectures (Demircan, 2014).
Trifluoromethanesulfonimide-Catalyzed Cycloadditions
The compound plays a role in trifluoromethanesulfonimide-catalyzed cycloadditions, indicating its significance in synthesizing multisubstituted silyloxycyclobutanes, which are important intermediates for various organic syntheses (Takasu, Ishii, & Inanaga, 2006).
Silicon-Assisted Ring Opening
Silicon-assisted ring opening of donor-acceptor substituted cyclopropanes to yield substituted dihydrofurans is another critical application, highlighting the role of tert-butyldimethylsilyl groups in facilitating regioselective ring openings for further synthetic applications (Yadav & Balamurugan, 2001).
Properties
IUPAC Name |
tert-butyl-dimethyl-(3-methylidenecyclohexyl)oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26OSi/c1-11-8-7-9-12(10-11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSYZSJSVWATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC(=C)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412270-93-0 |
Source
|
Record name | tert-butyldimethyl[(3-methylidenecyclohexyl)oxy]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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